molecular formula C11H18N2 B1440125 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine CAS No. 959239-41-9

3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine

Cat. No. B1440125
CAS RN: 959239-41-9
M. Wt: 178.27 g/mol
InChI Key: VLKDKWYBQJERMT-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine, also known as DMBA, is a chemical compound that belongs to the class of beta-adrenergic agonists. It has been used in scientific research for its ability to stimulate the beta-adrenergic receptors in the body. DMBA has been shown to have several biochemical and physiological effects, which make it a valuable tool in the study of various physiological processes.

Scientific Research Applications

Synthesis and Material Science

  • Synthesis Process Optimization : The synthesis of 4-[4-(3-Pyridinyl)-1H-imidazol-1-yl]-1-butanamine, a related compound, has been improved for better yield and purity, overcoming harsh reaction conditions (Xinlin, 2007).
  • Role in Drug Synthesis : It is used as a side chain in the synthesis of telithromycin, an antibiotic, highlighting its importance in pharmaceutical manufacturing (Xiao-kai, 2009).
  • Material Properties : Research on the thermodynamic and thermophysical properties of organic nitrogen compounds, including pyridine derivatives, provides insights into their potential material applications (Das et al., 1993).

Pharmacological and Biological Applications

  • Cardiovascular Pharmacology : 2,3-dimethyl-2-butylamine derivatives, closely related in structure, have been evaluated for their electrophysiological properties and effects on the cardiovascular system in rats (Chen et al., 2004).
  • Cannabinoid Receptor Agonists : Novel pyridine derivatives, including 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide, have shown potential as CB2 cannabinoid receptor agonists, useful in pain management (Chu et al., 2009).

Chemical Interactions and Reactions

  • Complexation Studies : Research on the complexation of 1,4-bis(pyridinium)butanes with negatively charged carboxylatopillar[5]arene has provided insights into molecular interactions and potential applications in nanotechnology (Li et al., 2011).
  • Reaction Mechanisms : Studies on the reaction of magnesiated bases on substituted pyridines, including N-(tert-Butyl)pyridine-2-carboxamide, have shed light on deprotonation and addition mechanisms, important in organic synthesis (Bonnet et al., 2001).

properties

IUPAC Name

3,3-dimethyl-1-pyridin-3-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-11(2,3)7-10(12)9-5-4-6-13-8-9/h4-6,8,10H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKDKWYBQJERMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670518
Record name 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959239-41-9
Record name 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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